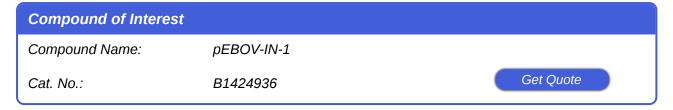


Structure-Activity Relationship of pEBOV-IN-1 Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of **pEBOV-IN-1** and its analogs, a series of adamantane carboxamides that inhibit Ebola virus (EBOV) entry. The data presented is primarily based on the findings from the study by Plewe et al. (2020) titled "Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors" published in ACS Medicinal Chemistry Letters.[1][2][3]

I. Quantitative Data Summary

The antiviral activity of the **pEBOV-IN-1** analog series was evaluated using a pseudotyped vesicular stomatitis virus (VSV) expressing the Ebola virus glycoprotein (pEBOV). The half-maximal effective concentration (EC50) was determined to quantify the inhibitory activity of each compound. Additionally, cytotoxicity was assessed using a CellTiter-Glo assay to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Table 1: Structure-Activity Relationship of Amine Analogs



Compound	Amine Group	pEBOV EC50 (μM)	
1 (pEBOV-IN-1)	4-phenylpiperazin-1-yl 3.9		
2	piperidin-1-yl	>10	
3	morpholino >10		
4	4-methylpiperazin-1-yl 1.8		
5	4-ethylpiperazin-1-yl 1.2		
6	4-isopropylpiperazin-1-yl	pylpiperazin-1-yl 1.5	
7	4-(pyridin-2-yl)piperazin-1-yl	0.45	
8	4-(pyrimidin-2-yl)piperazin-1-yl	0.28	

Table 2: Structure-Activity Relationship of Phenyl Ring

Analogs

Compound	R	pEBOV EC50 (μM)	
8	н	0.28	
9	2-F	0.11	
10	3-F	0.15	
11	4-F	0.12	
12	2-Cl	0.08	
13	3-Cl	0.10	
14	4-Cl	0.09	
15	2-Me	0.25	
16	3-Ме	0.30	
17	4-Me	0.22	



Table 3: Antiviral Activity and Cytotoxicity of Lead

Analogs

Compound	pEBOV EC50 (nM)	CC50 (µM)	Selectivity Index (SI)
38	14	>50	>3571
40	11	>50	>4545
42	10	>50	>5000

II. Experimental Protocols Pseudotyped Ebola Virus (pEBOV) Entry Assay

This assay measures the ability of compounds to inhibit the entry of pseudotyped virus particles into host cells.

a. Principle: A replication-deficient vesicular stomatitis virus (VSV) is engineered to lack its native glycoprotein (G) and instead express the Ebola virus glycoprotein (GP) and a reporter gene, typically luciferase.[4] The entry of these pseudotyped virions into susceptible cells is mediated by the EBOV GP. Inhibition of this entry process by a compound results in a decrease in the reporter gene expression, which can be quantified.[4]

b. Detailed Methodology:

- Cell Seeding: Vero cells are seeded into 96-well plates at an appropriate density and incubated overnight to form a monolayer.
- Compound Treatment: The test compounds are serially diluted and added to the cells. The plates are incubated for a specified period (e.g., 1 hour) to allow for compound uptake.
- Pseudovirus Infection: A standardized amount of pEBOV luciferase virus is added to each well.
- Incubation: The plates are incubated for 24-48 hours to allow for viral entry, gene expression, and accumulation of the luciferase reporter protein.



- Lysis and Luminescence Reading: A luciferase substrate reagent (e.g., Bright-Glo) is added to lyse the cells and initiate the chemiluminescent reaction. The luminescence signal, which is proportional to the level of viral entry, is measured using a luminometer.
- Data Analysis: The EC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

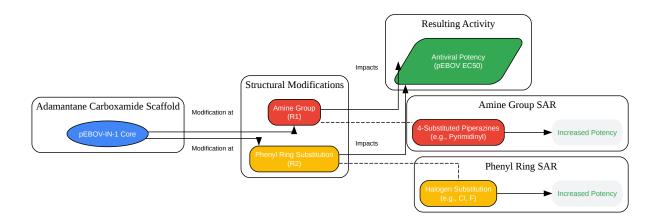
- a. Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[5]
 [6] A decrease in ATP levels is proportional to the degree of cytotoxicity induced by the compound.
- b. Detailed Methodology:
- Cell Seeding: Vero cells are seeded into 96-well opaque-walled plates and incubated overnight.
- Compound Treatment: Serial dilutions of the test compounds are added to the cells, and the plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).
- Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added directly to each well. [5][7]
- Incubation and Lysis: The contents are mixed on an orbital shaker for approximately 2
 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes
 to stabilize the luminescent signal.[5][7]
- Luminescence Reading: The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
- Data Analysis: The CC50 values are calculated from the dose-response curves by non-linear regression analysis.



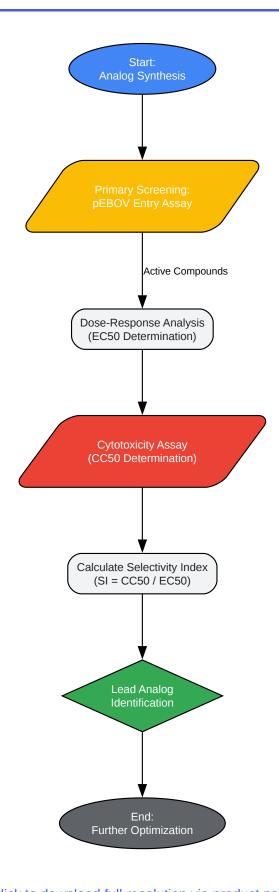
III. Visualizations Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the key structural modifications to the **pEBOV-IN-1** scaffold and their general impact on antiviral activity.









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